molecular formula C20H18FN3O3 B2577280 2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034602-03-2

2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2577280
CAS No.: 2034602-03-2
M. Wt: 367.38
InChI Key: RQWIKOLCQITUQD-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile. For example, phenylhydrazide can react with benzonitrile under acidic or basic conditions to form 5-phenyl-1,2,4-oxadiazole.

    Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring can be introduced by reacting the oxadiazole derivative with a suitable amine, such as 3-aminopyrrolidine, under appropriate conditions.

    Formation of the Fluorophenoxy Ethanone: The final step involves the reaction of the pyrrolidine-oxadiazole intermediate with 2-fluorophenol and an acylating agent like acetyl chloride to form the desired ethanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine or other reduced forms using agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenoxy group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and pyrrolidine rings.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

    2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)butanone: Similar structure with a butanone group instead of ethanone.

    2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)pentanone: Similar structure with a pentanone group instead of ethanone.

Uniqueness

The uniqueness of 2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c21-16-8-4-5-9-17(16)26-13-18(25)24-11-10-15(12-24)19-22-20(27-23-19)14-6-2-1-3-7-14/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWIKOLCQITUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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